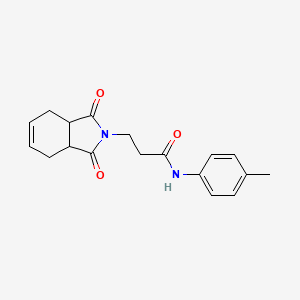
1-ethyl-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide
Description
Synthesis Analysis
The synthesis of quinolone derivatives involves a variety of chemical reactions and methodologies. For instance, ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate, an important structural motif in drug compounds, has been prepared through a tandem addition-elimination-SNAr reaction starting from ethyl 2-(2-fluorobenzoyl)acetate, demonstrating the versatility of synthetic approaches to quinoline structures (Bunce, Lee, & Grant, 2011). Such methodologies underscore the complexity and innovation in the synthesis of quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been a subject of extensive study, with research focusing on the analysis of substituent effects on the quinolone core. Studies have demonstrated how variations in substituents impact the antibacterial activity and DNA-gyrase inhibition, providing insights into the structure-activity relationship of these molecules (Domagala et al., 1988).
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions, reflecting their diverse chemical properties. For example, the synthesis and evaluation of thiazolo[5,4-b]quinoline derivatives have revealed significant antitumor activities, highlighting the potential of these compounds in medicinal chemistry (Alvarez-Ibarra et al., 1997).
Physical Properties Analysis
The physical properties of quinoline derivatives, including their solubility, melting points, and crystalline structure, play a crucial role in their application and efficacy as pharmaceutical agents. The synthesis and characterization of these compounds often involve detailed analyses to understand their behavior under various conditions.
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as their reactivity, stability, and interaction with biological targets, are central to their utility in drug design and development. Studies focusing on the synthesis and antimicrobial activity of novel quinoline carboxylic acids have provided valuable information on their chemical behavior and potential as antimicrobial agents (Agui et al., 1977).
properties
IUPAC Name |
1-ethyl-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-oxoquinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-4-20-11(3)7-15(21)13-8-12(5-6-14(13)20)16(22)19-17-18-10(2)9-23-17/h5-9H,4H2,1-3H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWGELHTNGLJDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=NC(=CS3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1-azepanyl)propyl]-2-chloro-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4446578.png)

![N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B4446609.png)
![1-(3-phenyl-2-propen-1-yl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine](/img/structure/B4446612.png)

![1-(2-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4446628.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4446644.png)
![1-({2-[(5-chloro-2-ethoxybenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride](/img/structure/B4446652.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4446669.png)

![5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4446675.png)
![3-ethyl-2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4446680.png)
![4-[ethyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4446694.png)